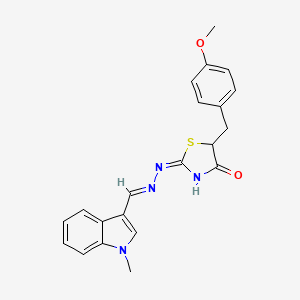

(E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one

Description

The compound (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one is a thiazolidin-4-one derivative characterized by:

- Position 5 substitution: A 4-methoxybenzyl group, which introduces electron-donating methoxy substituents to the aromatic ring.

- Position 2 substitution: A hydrazono group [(E)-((1-methyl-1H-indol-3-yl)methylene)], incorporating a 1-methylindole moiety.

- Stereochemistry: Both the benzylidene (C5) and hydrazono (C2) groups adopt the E-configuration, influencing molecular planarity and intermolecular interactions .

Thiazolidin-4-one derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name |

(2E)-5-[(4-methoxyphenyl)methyl]-2-[(E)-(1-methylindol-3-yl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S/c1-25-13-15(17-5-3-4-6-18(17)25)12-22-24-21-23-20(26)19(28-21)11-14-7-9-16(27-2)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H,23,24,26)/b22-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJXDVKUZNBCM-WSDLNYQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=NN=C3NC(=O)C(S3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=N/N=C/3\NC(=O)C(S3)CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound based on recent research findings and case studies.

Structure and Synthesis

The structure of the compound includes a thiazolidin-4-one core, which is modified with a 4-methoxybenzyl group and an indole-derived hydrazone moiety. This structural configuration is significant as it influences the biological activity through various mechanisms.

Synthesis Methodology

Recent studies have highlighted various synthetic approaches to obtain thiazolidin-4-one derivatives, including microwave-assisted synthesis and one-pot condensation reactions. These methods enhance yield and purity, facilitating the exploration of structure-activity relationships (SAR) .

Anticancer Activity

Thiazolidin-4-one derivatives, including the compound , have shown promising anticancer properties . Research indicates that these compounds can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values often in the range of 10–30 µM .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| (E)-5-(4-methoxybenzyl)-2-((E)-((1-methyl-1H-indol-3-yl)methylene)hydrazono)thiazolidin-4-one | HeLa | 15 | Apoptosis induction |

| Compound A | MCF-7 | 20 | Cell cycle arrest |

| Compound B | A549 | 25 | Intrinsic pathway activation |

Antidiabetic Activity

The thiazolidinone scaffold is also recognized for its antidiabetic effects , particularly through activation of peroxisome proliferator-activated receptors (PPARs). The compound may exhibit similar properties by modulating glucose metabolism and improving insulin sensitivity .

Antioxidant Activity

Studies have demonstrated that thiazolidinone derivatives possess antioxidant properties , which can protect cells from oxidative stress. The DPPH radical scavenging assay is commonly used to evaluate this activity, with certain derivatives showing comparable efficacy to established antioxidants like vitamin C .

Case Studies

Several case studies have illustrated the biological efficacy of thiazolidinone derivatives:

- Study on Indole-Thiazolidinones : A series of indole-linked thiazolidinones were synthesized and evaluated for anticancer activity against multiple cell lines. The study found that modifications at the indole position significantly enhanced cytotoxicity .

- Microwave-Assisted Synthesis : Researchers utilized microwave-assisted synthesis to create a library of thiazolidinones, highlighting improved yields and biological activity against cancer cell lines compared to traditional methods .

- In Vivo Studies : Preliminary in vivo studies indicated that certain thiazolidinone derivatives could reduce tumor growth in xenograft models, suggesting potential for further development as anticancer agents .

Scientific Research Applications

Structural Characteristics

The compound's structure can be broken down into several key functional groups:

- Thiazolidin-4-one core : Known for its biological activity.

- Indole moiety : Contributes to its pharmacological properties.

- Methoxybenzyl group : Enhances solubility and bioactivity.

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound , have been shown to possess significant antibacterial properties. Research indicates that these compounds exhibit varying degrees of inhibition against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study on various thiazolidin-4-one derivatives reported that compounds with specific substituents demonstrated enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus. The presence of electron-donating groups like methoxy increased the activity index significantly, with some compounds showing inhibition rates exceeding 80% against these pathogens .

Anticancer Potential

Thiazolidin-4-one derivatives have also been explored for their anticancer properties. The compound's structure allows it to interact with multiple biological targets, making it a promising candidate for cancer therapy.

Case Study: Cytotoxic Activity

In a recent evaluation, a series of thiazolidin-4-one derivatives were tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.24 µM, demonstrating potent cytotoxic effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiazolidin-4-one derivatives typically involves multi-step reactions that allow for the introduction of various substituents, which can significantly impact their biological activity.

Synthetic Pathways

Common synthetic routes include:

- Condensation Reactions : Between hydrazones and thioketones.

- Cyclization Reactions : Utilizing appropriate catalysts to form the thiazolidine ring structure .

Structure-Activity Relationship

The relationship between chemical structure and biological activity has been extensively studied:

- Substituents on the benzyl group can modulate the compound's lipophilicity and bioavailability.

- The position and type of substituents on the indole ring influence anticancer activity significantly.

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

| Compound Name | Bacterial Strain | Inhibition (%) | Reference |

|---|---|---|---|

| Compound A | E. coli | 88.46 | |

| Compound B | S. aureus | 91.66 | |

| Compound C | E. coli | 81.8 |

Table 2: Cytotoxicity Against Cancer Cell Lines

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidin-4-one Core

Benzylidene Substituents

Variations at the C5 benzylidene position significantly alter biological activity:

Key Insight: Methoxy and hydroxy groups improve solubility and hydrogen-bonding capacity, while dimethylamino groups enhance electronic effects.

Hydrazono/Thione Substituents

The C2 hydrazono group in the target compound differs from the thione (2-thioxo) group in rhodanine derivatives:

Key Insight: The hydrazono group in the target compound may enable unique binding modes (e.g., via indole interactions) compared to thione-containing analogs, which rely on sulfur-mediated hydrogen bonding .

Heterocyclic Modifications

Indole vs. Phenyl/Aryl Groups

The 1-methylindole moiety in the target compound distinguishes it from phenyl or simpler aryl substituents:

Key Insight: Indole’s planar structure and nitrogen atom may facilitate interactions with biological targets (e.g., kinases or DNA) that simpler aryl groups cannot .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between aldehyde derivatives and thiosemicarbazide or hydrazine intermediates, followed by cyclization to form the thiazolidinone ring. Key steps include:

- Schiff base formation : Reaction of 4-methoxybenzaldehyde analogs with hydrazine derivatives under acidic conditions (e.g., acetic acid) to form hydrazone intermediates .

- Cyclization : Using reagents like mercaptoacetic acid or sodium acetate in ethanol/methanol under reflux to form the thiazolidinone core .

Q. Critical Factors :

Q. Table 1: Representative Synthetic Conditions from Literature

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches in the thiazolidinone ring .

- 1H/13C NMR : Assigns protons and carbons in the 4-methoxybenzyl and indole moieties (e.g., OCH3 at δ 3.8 ppm; indole CH3 at δ 3.6 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Tools like MOE or AutoDock model interactions with targets (e.g., hemoglobin subunits) by aligning the thiazolidinone core and substituents into active sites .

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Case Study : A similar compound showed moderate antitumor activity against renal cancer (UO-31) via docking into kinase ATP-binding pockets .

Q. What strategies resolve contradictions in reported biological activities of thiazolidinone derivatives?

Methodological Answer:

Q. Table 2: Biological Activity Variations in Analogous Compounds

| Substituent | Assay Model | Activity (IC50) | Reference |

|---|---|---|---|

| 4-Methoxybenzyl | UO-31 (Renal) | 12 µM | |

| 3,5-Dichlorophenyl | Antimicrobial | MIC: 8 µg/mL |

Q. How do crystallographic data (e.g., SHELXL) clarify stereochemistry and molecular conformation?

Methodological Answer:

- SHELX Suite : Refine X-ray data to determine bond lengths, angles, and E/Z isomerism in the hydrazono moiety .

- ORTEP-3 : Visualize thermal ellipsoids and validate non-covalent interactions (e.g., π-stacking in indole rings) .

Example : A related compound’s crystal structure (CCDC entry) confirmed the E-configuration of the benzylidene group with a dihedral angle of 178.5° .

Q. What role do substituents play in modulating reactivity and bioactivity?

Methodological Answer:

Q. Table 3: Substituent Effects on Bioactivity

| Substituent Position | Property Enhanced | Observed Effect |

|---|---|---|

| 4-Methoxybenzyl | Lipophilicity | Improved membrane permeability |

| 1-Methylindole | Steric bulk | Reduced off-target binding |

Q. How can researchers validate E/Z isomerism in the hydrazono moiety?

Methodological Answer:

Q. What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.